benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate
Overview
Description
Benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate is a complex organic compound that features a combination of benzyl, thioether, indole, and nitropropanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The benzylthio group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.
Nitropropanoate Formation: The nitro group can be introduced via nitration of a suitable precursor, followed by esterification to form the nitropropanoate moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the nitro and thioether groups can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-aminopropanoate: Similar structure but with an amino group instead of a nitro group.
Benzyl 3-(methylthio)-3-(1H-indol-3-yl)-2-nitropropanoate: Similar structure but with a methylthio group instead of a benzylthio group.
Uniqueness: Benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the indole and nitropropanoate moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
benzyl 3-benzylsulfanyl-3-(1H-indol-3-yl)-2-nitropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c28-25(31-16-18-9-3-1-4-10-18)23(27(29)30)24(32-17-19-11-5-2-6-12-19)21-15-26-22-14-8-7-13-20(21)22/h1-15,23-24,26H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLJTDSOHFTNAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C2=CNC3=CC=CC=C32)SCC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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